molecular formula C29H32N2O6 B13821312 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid

Cat. No.: B13821312
M. Wt: 504.6 g/mol
InChI Key: NFCIJFBWDXNMRV-DEOSSOPVSA-N
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Description

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HATU or DIC in the presence of a base.

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.

Biology

In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.

Medicine

In medicine, peptides synthesized with this compound can serve as therapeutic agents, including peptide-based drugs and vaccines.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including research, diagnostics, and therapeutics.

Mechanism of Action

The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)butanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids is formed.

Comparison with Similar Compounds

Similar Compounds

    Boc-Protected Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection.

    Cbz-Protected Amino Acids: These compounds use the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

The Fmoc group is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where mild deprotection conditions are required.

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

(2S)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C29H32N2O6/c1-29(2)15-25(32)22(26(33)16-29)11-13-30-14-12-24(27(34)35)31-28(36)37-17-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-11,23-24,30H,12-17H2,1-2H3,(H,31,36)(H,34,35)/t24-/m0/s1

InChI Key

NFCIJFBWDXNMRV-DEOSSOPVSA-N

Isomeric SMILES

CC1(CC(=O)C(=CCNCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C

Canonical SMILES

CC1(CC(=O)C(=CCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C1)C

Origin of Product

United States

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